2-(4-methoxyphenoxy)-N-[(2E)-5-(propylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-(4-methoxyphenoxy)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenoxy group, a thiadiazole ring, and an acetamide moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenol with chloroacetic acid to form 2-(4-methoxyphenoxy)acetic acid. This intermediate is then reacted with thiosemicarbazide to form the thiadiazole ring, followed by acylation with propylsulfanyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
2-(4-methoxyphenoxy)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenoxy)propionic acid: Shares the methoxyphenoxy group but lacks the thiadiazole ring.
2-(4-methoxyphenoxy)propanoic acid sodium salt: Similar structure but with a sodium salt form.
2-(4-methoxyphenoxy)propionic acid derivatives: Various derivatives with different substituents on the aromatic ring.
Uniqueness
2-(4-methoxyphenoxy)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of the thiadiazole ring and the propylsulfanyl group, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C14H17N3O3S2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H17N3O3S2/c1-3-8-21-14-17-16-13(22-14)15-12(18)9-20-11-6-4-10(19-2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,15,16,18) |
InChI Key |
UWQCVZUAOSSYLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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